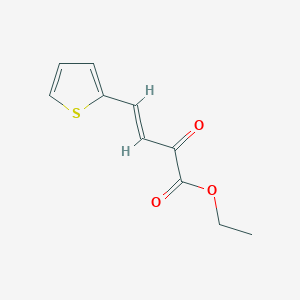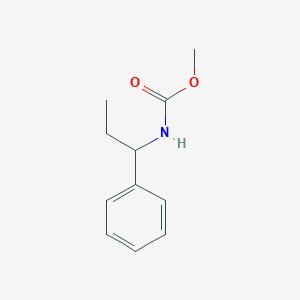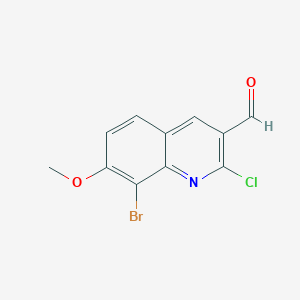![molecular formula C8H13NO2 B137104 Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 145375-03-7](/img/structure/B137104.png)
Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate, also known as cocaine, is a powerful stimulant drug that is derived from the leaves of the coca plant. It has been used for centuries in South America for its medicinal properties, but it is now primarily known for its recreational use and the negative effects it can have on the human body. Despite its negative reputation, cocaine has been the subject of extensive scientific research, and its chemical properties and effects on the body have been studied extensively.
作用機序
The mechanism of action of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which produces the drug's characteristic stimulant effects. The drug also has anesthetic properties and can produce a numbing effect when applied topically.
生化学的および生理学的効果
The biochemical and physiological effects of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate are complex and can vary depending on the dose and route of administration. In general, the drug produces a sense of euphoria and increased energy, along with increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations, and can lead to addiction and other negative health effects.
実験室実験の利点と制限
Cocaine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a powerful stimulant that can produce a range of physiological and behavioral effects in animal models. This can be useful for studying the effects of drugs on the brain and behavior. However, the drug's addictive properties and potential for harm make it a challenging substance to work with, and it is highly regulated and controlled.
将来の方向性
There are several future directions for research on Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate and its effects. One area of interest is the development of new treatments for addiction and other negative health effects associated with the drug. Another area of interest is the study of the drug's effects on the brain and behavior, including the potential for long-term changes in neural function and behavior. Additionally, there is a need for continued research on the synthesis and regulation of the drug, as well as its use in forensic and law enforcement applications.
合成法
The synthesis of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a complex process that involves several steps. The first step is the extraction of the coca leaves, which are then processed to produce coca paste. The coca paste is then further refined to produce Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate hydrochloride, which is the most commonly used form of the drug. The synthesis of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a highly regulated process, and it is illegal to produce or distribute the drug without proper authorization.
科学的研究の応用
Cocaine has been the subject of extensive scientific research, and its chemical properties and effects on the body have been studied extensively. One of the primary areas of research has been the drug's mechanism of action, which involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which produces the drug's characteristic stimulant effects.
特性
CAS番号 |
145375-03-7 |
|---|---|
製品名 |
Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m0/s1 |
InChIキー |
BQCQFRLCYCZHOD-ACZMJKKPSA-N |
異性体SMILES |
COC(=O)[C@H]1C[C@H]2C[C@@H]1NC2 |
SMILES |
COC(=O)C1CC2CC1NC2 |
正規SMILES |
COC(=O)C1CC2CC1NC2 |
同義語 |
2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1S-exo)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
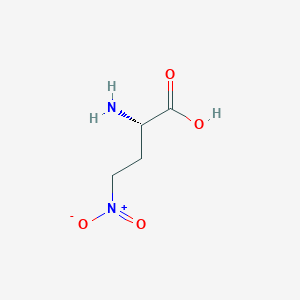
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)
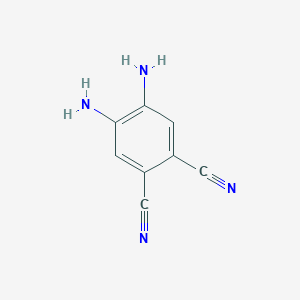
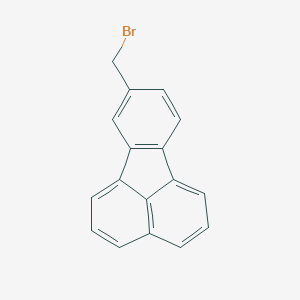
![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
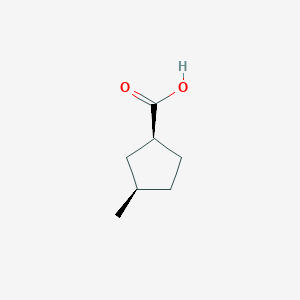
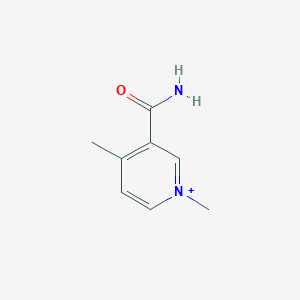
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
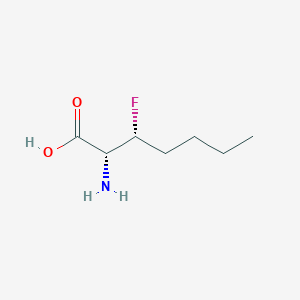
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)
